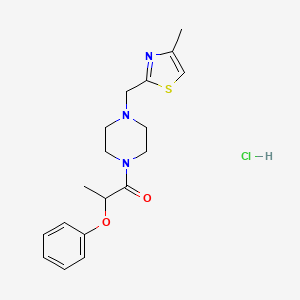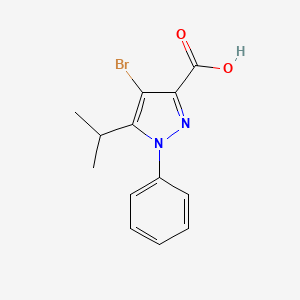
4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, or 4-BPP for short, is a heterocyclic organic compound belonging to the pyrazole family. It is an important building block in organic synthesis and is used in the manufacture of a variety of pharmaceuticals, agrochemicals, and other materials. 4-BPP is also a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Compounds structurally related to "4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid" have been synthesized using regiospecific methods. These techniques highlight the importance of precise structural formation for the desired functional properties of these compounds. Kumarasinghe et al. (2009) demonstrated regiospecific synthesis, where single-crystal X-ray analysis was crucial for unambiguous structure determination, emphasizing the compound's complex synthesis and characterization process (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Crystal Structures : The detailed study of crystal structures of pyrazole derivatives, including those with bromophenyl groups, has revealed intricate hydrogen bonding and intermolecular interactions. These studies not only contribute to our understanding of molecular geometry but also inform the design of materials with specific properties (Wan-Sin Loh et al., 2013).
Optical and Material Applications
- Optical Nonlinearity : Research into N-substituted-5-phenyl-1H-pyrazole derivatives has explored their potential as nonlinear optical (NLO) materials. For example, Chandrakantha et al. (2013) synthesized a series of these compounds and evaluated their optical nonlinearity using the z-scan technique, identifying specific derivatives as promising candidates for optical limiting applications (B. Chandrakantha et al., 2013).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : The development of novel chitosan Schiff bases integrated with heterocyclic moieties, including pyrazole derivatives, has shown potential antimicrobial activity. Hamed et al. (2020) synthesized these compounds and evaluated their effectiveness against various bacteria and fungi, demonstrating the relevance of pyrazole derivatives in developing new antimicrobial agents (A. Hamed et al., 2020).
Antifungal Activity : Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against several phytopathogenic fungi. Some compounds displayed superior activity compared to existing fungicides, highlighting the potential of pyrazole derivatives in agricultural applications (Shijie Du et al., 2015).
properties
IUPAC Name |
4-bromo-1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)12-10(14)11(13(17)18)15-16(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPMTBWUZKTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)
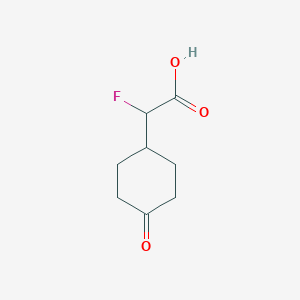
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)
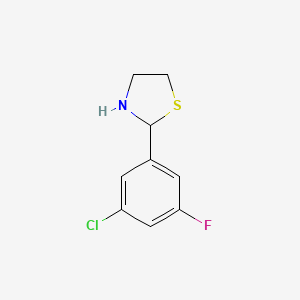
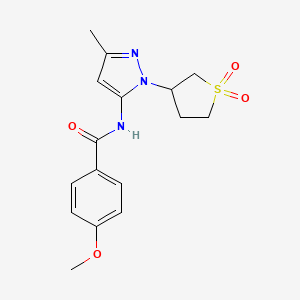
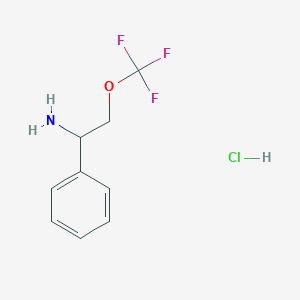
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
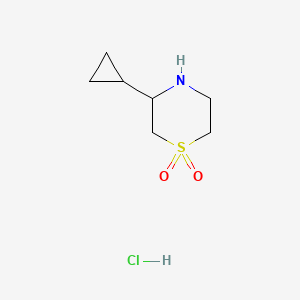
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)
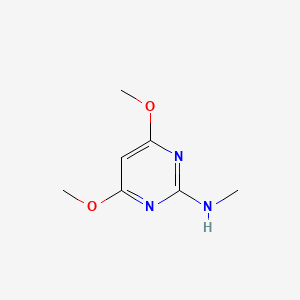
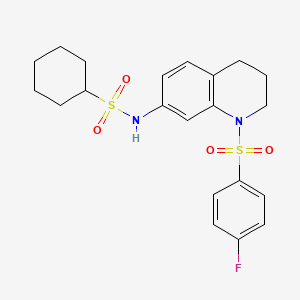
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)
